molecular formula C20H34O3 B592895 (1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol CAS No. 67349-43-3

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

Cat. No.: B592895
CAS No.: 67349-43-3
M. Wt: 322.489
InChI Key: MXIMVMNHKVTJLO-JULPPZSOSA-N
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Description

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol is a natural product derived from the roots of Pteris multifida, a fern species. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities, including anti-neuroinflammatory properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Pterokaurane R plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory and neuroprotective activities. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These interactions are primarily inhibitory, reducing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). By inhibiting these enzymes and proteins, Pterokaurane R helps to mitigate inflammation and oxidative stress, which are key factors in neurodegenerative diseases .

Cellular Effects

Pterokaurane R exerts notable effects on various cell types, particularly microglial cells in the central nervous system. It has been shown to reduce the activation of microglia, which are the primary immune cells in the brain. This reduction in microglial activation leads to decreased production of inflammatory cytokines and mediators, thereby protecting neurons from inflammation-induced damage. Additionally, Pterokaurane R influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and modulates gene expression related to inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of Pterokaurane R involves its binding interactions with key biomolecules. It binds to the active sites of enzymes like COX-2 and NOS, inhibiting their activity and thus reducing the production of inflammatory mediators. Pterokaurane R also affects gene expression by modulating transcription factors such as NF-κB, leading to decreased expression of pro-inflammatory genes. These molecular interactions contribute to its overall anti-inflammatory and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pterokaurane R have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods. It may undergo gradual degradation when exposed to light and high temperatures. Long-term studies have shown that Pterokaurane R continues to exert its anti-inflammatory effects over time, with no significant loss of potency. In both in vitro and in vivo studies, the compound has demonstrated sustained efficacy in reducing inflammation and protecting neuronal cells .

Dosage Effects in Animal Models

The effects of Pterokaurane R vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing any adverse effects. At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings suggest that while Pterokaurane R has therapeutic potential, careful consideration of dosage is essential to avoid toxicity .

Metabolic Pathways

Pterokaurane R is involved in several metabolic pathways, primarily those related to inflammation and oxidative stress. It interacts with enzymes such as COX-2 and NOS, influencing the production of metabolites like PGE2 and NO. Additionally, Pterokaurane R affects the metabolic flux of these pathways, leading to reduced levels of pro-inflammatory metabolites. The compound also interacts with cofactors such as NADPH, which are essential for the activity of NOS .

Transport and Distribution

Within cells and tissues, Pterokaurane R is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, which facilitate its distribution throughout the body. The compound accumulates in tissues with high levels of inflammation, such as the brain and liver, where it exerts its therapeutic effects. The transport and distribution of Pterokaurane R are crucial for its bioavailability and efficacy .

Subcellular Localization

Pterokaurane R is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, Pterokaurane R helps to reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS). This subcellular localization is essential for its role in protecting cells from inflammation-induced damage .

Chemical Reactions Analysis

Types of Reactions: (1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions to introduce different functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of this compound .

Scientific Research Applications

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol is part of a broader class of ent-kaurane diterpenoids, which includes compounds such as pterokaurane M₁ 2-O-β-d-glucopyranoside, 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-d-glucopyranoside, and 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-d-glucopyranoside . These compounds share similar structural features and biological activities but differ in their specific functional groups and degrees of hydroxylation. This compound stands out due to its unique combination of hydroxyl groups, which contribute to its distinct anti-neuroinflammatory properties.

Properties

IUPAC Name

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIMVMNHKVTJLO-JULPPZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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